
N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN4O3 and its molecular weight is 440.519. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study explored the synthesis of novel α-aminophosphonate derivatives, including structures related to the query compound, using a one-pot three-component method. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines such as A549, HeLa, MCF-7, and U2OS. The mechanism of action for one representative compound involved cell cycle arrest and apoptosis in HeLa cells, suggesting potential for cancer treatment research (Fang et al., 2016).
Neurokinin-1 Receptor Antagonism
Research into the neurokinin-1 (NK1) receptor antagonist showcases the chemical's utility in preclinical tests relevant to clinical efficacy in emesis and depression. This emphasizes the compound's potential in studying neurological disorders and developing treatments that target the NK1 receptor pathway (Harrison et al., 2001).
Orexin Receptor Modulation
Investigations into orexin receptors, which play a significant role in wakefulness and stress, have included compounds structurally similar to the query compound. Selective antagonism of these receptors could offer insights into managing conditions like insomnia or stress-induced hyperarousal without inducing sedation, presenting a novel approach to treating sleep disorders (Dugovic et al., 2009).
Antibacterial Research
A study on fluoroquinolones, which are critical antibacterial agents, introduced novel N-1 substituents to enhance antibacterial activity. This suggests the potential of fluoroquinolones, including those structurally related to the query compound, in developing new antibiotics to combat resistant bacterial strains (Kuramoto et al., 2003).
Chemoreceptor Sensing
The design and synthesis of chemosensors for the selective identification of toxic ions, such as Pd2+, are another application area. Compounds structurally similar to the query compound have been used to create sensors that offer a low limit of detection for Pd2+ ions in environmental samples, highlighting its utility in environmental monitoring and safety (Shally et al., 2020).
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O3/c1-28-10-2-3-17-15-18(4-9-21(17)28)22(29-11-13-32-14-12-29)16-26-23(30)24(31)27-20-7-5-19(25)6-8-20/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYNSQUKOIRNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)
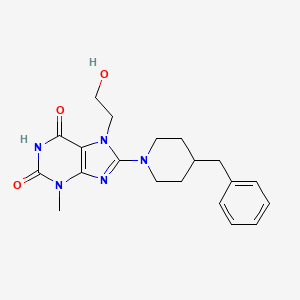

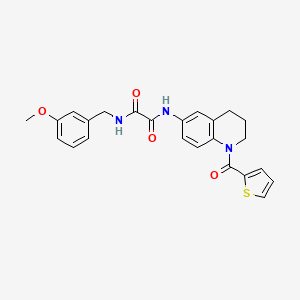
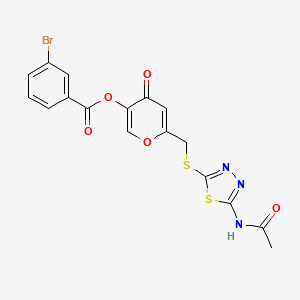
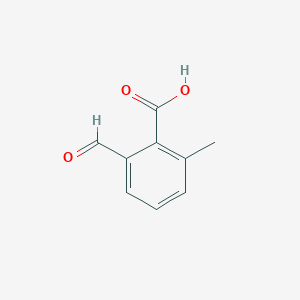

![N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2605439.png)
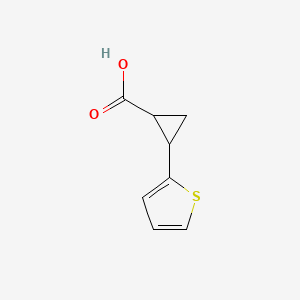


![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)
![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)
![2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605449.png)